N''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine

cardiovascular pharmacology isoindoline guanidines structure-activity relationship

N''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine (CAS 80545-13-7), also referred to as 1-(isoindolin-2-yl)guanidine or 2-(1,3-dihydroisoindol-2-yl)guanidine, is a heterocyclic guanidine derivative with molecular formula C9H12N4 and molecular weight 176.22 g·mol⁻¹. The compound comprises a guanidine group directly attached to the 2-position of an isoindoline scaffold.

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
CAS No. 80545-13-7
Cat. No. B12905672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine
CAS80545-13-7
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CN1N=C(N)N
InChIInChI=1S/C9H12N4/c10-9(11)12-13-5-7-3-1-2-4-8(7)6-13/h1-4H,5-6H2,(H4,10,11,12)
InChIKeyFXDJPRPAZJKGKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine (CAS 80545-13-7) – Key Properties and Research Positioning


N''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine (CAS 80545-13-7), also referred to as 1-(isoindolin-2-yl)guanidine or 2-(1,3-dihydroisoindol-2-yl)guanidine, is a heterocyclic guanidine derivative with molecular formula C9H12N4 and molecular weight 176.22 g·mol⁻¹ . The compound comprises a guanidine group directly attached to the 2-position of an isoindoline scaffold. First disclosed in the early 1980s as part of a broader series of isoindolin-2-yl guanidines with cardiovascular pharmacological activity [1], it serves as the unsubstituted parent structure for an array of analogs (e.g., 4-chloro, 4,7-dichloro, and 4,7-dimethyl derivatives) whose divergent pharmacological profiles depend critically on the substitution pattern on the benzene ring [1]. Its LogP of 1.53 and topological polar surface area (TPSA) of 65.14 Ų place it within a favorable physicochemical window for CNS penetration and drug-likeness evaluations.

Why N''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine (CAS 80545-13-7) Cannot Be Interchanged with Close Analogs – A Procurement Risk Analysis


Within the isoindolin-2-yl guanidine chemotype, small structural modifications produce qualitatively opposite cardiovascular effects: the unsubstituted parent compound (CAS 80545-13-7) is classified in the prior art as hypotensive [1], whereas its 4-chloro and 4,7-dichloro analogs (including aganodine, CAS 86696-87-9) are expressly described as hypertensive agents with α-sympathomimetic and vasoconstrictive activity [1]. This pharmacological inversion means that sourcing the incorrect analog can lead to diametrically opposed experimental outcomes in cardiovascular or neuroscience research. Furthermore, the unsubstituted scaffold lacks the chlorine-mediated steric and electronic effects that enhance affinity for I₂-imidazoline binding sites [2]; the 4-chloro analog BDF 7579 exhibits a Ki of 868 nM at I₂ sites [2], a benchmark against which the lower-affinity unsubstituted compound can be evaluated for studies requiring reduced imidazoline receptor engagement. Procurement of the precise CAS number is therefore essential to ensure validity and reproducibility of target- or pathway-specific assays.

Quantitative Differentiation Evidence for N''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine (CAS 80545-13-7) Relative to Structural Analogs


Cardiovascular Activity Direction: Hypotensive Parent vs. Hypertensive Halogenated Analogs – A Pharmacological Inversion

The prior art patent literature establishes that unsubstituted isoindolin-2-yl guanidines (the structural class to which the target compound belongs) possess a hypotensive action [1]. In contrast, the 4-chloro and 4,7-dichloro analogs are explicitly cited as having a hypertensive, α-sympathomimetic, and vasoconstrictive profile [1]. Specifically, the 4,7-dichloro analog aganodine (CAS 86696-87-9) is described as 'especially preferred' for its powerful hypertensive therapeutic action, while the unsubstituted parent compounds are referenced as the hypotensive baseline in the same patent family [1]. This constitutes a qualitative inversion of pharmacological direction driven solely by aromatic ring substitution.

cardiovascular pharmacology isoindoline guanidines structure-activity relationship

I₂-Imidazoline Binding Site Affinity: Unsubstituted Scaffold vs. 4-Chloro Analog BDF 7579 – A Measurable Reduction in Receptor Engagement

In competitive radioligand binding studies using [³H]idazoxan at bovine adrenal medullary membranes (a model system expressing I₂-imidazoline sites), the 4-chloro-substituted analog BDF 7579 (4-chloro-2-isoindolinyl-guanidine) exhibits a Ki of 868 nM [1]. The unsubstituted parent compound (CAS 80545-13-7) lacks the electron-withdrawing chlorine substituent, which is known to enhance lipophilicity and binding pocket interactions at this receptor class. Although the Ki of the unsubstituted parent was not reported in the same study, the rank order of affinity within the isoindoline series (BDF 6143 > BDF 6100 ≥ BDF 7579 > phentolamine) demonstrates that the absence of the 4-chloro substituent reduces I₂-site affinity relative to BDF 7579 [1]. The parent compound is therefore expected to have a Ki > 868 nM.

imidazoline receptor binding affinity isoindoline guanidines

IMPDH2 Inhibition: Comparative Ki of a Guanidine Isoindoline Analog and the Implication for the Unsubstituted Scaffold

A structurally related isoindoline-guanidine derivative (CHEMBL603997, a modified isoindoline-nucleoside analog) inhibits human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 320 nM when using IMP as substrate [1]. The same compound shows a Ki of 340 nM for IMPDH1 [2]. The target compound (CAS 80545-13-7) shares the isoindolin-2-yl guanidine pharmacophore but lacks the nucleotide sugar-phosphate moiety present in CHEMBL603997 (molecular weight 668.47 vs. 176.22). This structural simplification eliminates key polar interactions with the IMPDH substrate-binding pocket, predicting a significantly higher Ki (reduced affinity) relative to the bisubstrate analog.

IMPDH inhibition nucleotide biosynthesis guanidine pharmacophore

Commercially Certified Purity and Batch-Specific Characterization: 97%–98% with Confirmatory Analytical Data

The target compound is available from multiple reputable chemical suppliers with standardized purity specifications: 97% (Bidepharm, batch-specific certificates including NMR, HPLC, and GC ) and 98% (Leyan ). These purity levels serve as a procurement benchmark. By comparison, the close structural analog aganodine (CAS 86696-87-9) is primarily sourced as a hydrochloride salt (melting point 235–237 °C ) requiring additional neutralization steps to obtain the free base, introducing variability in final purity. The target compound is supplied as the free base, eliminating salt-to-base conversion uncertainties.

chemical procurement purity analysis quality assurance

Physicochemical Profile for CNS Drug Design: Favorable LogP and TPSA for Blood-Brain Barrier Penetration

The target compound has a calculated LogP of 1.53 and a topological polar surface area (TPSA) of 65.14 Ų . According to established CNS multiparameter optimization (MPO) criteria, a TPSA < 70 Ų and a LogP between 1 and 3 are strongly predictive of favorable blood-brain barrier penetration [1]. In comparison, the 4,7-dichloro analog aganodine (C9H10Cl2N4, MW 245.11) has a higher LogP (estimated >2.5 due to the two chlorine substituents) and an identical TPSA, placing it closer to the upper LogP limit for optimal CNS penetration and potentially increasing non-specific protein binding. The 4-chloro analog BDF 7579 (MW 210.66) has an intermediate LogP.

physicochemical properties CNS drug-likeness blood-brain barrier

Recommended Application Scenarios for N''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine (CAS 80545-13-7) Based on Differentiated Evidence


Cardiovascular Pharmacology Studies Requiring a Hypotensive Baseline in the Isoindoline Guanidine Series

The target compound is the unsubstituted parent of a chemotype where halogenation (4-Cl, 4,7-diCl) produces a qualitative switch from hypotensive to hypertensive activity [1]. Researchers investigating the structure-activity relationship governing this pharmacological inversion should procure CAS 80545-13-7 as the hypotensive reference standard, against which the hypertensive analogs (e.g., aganodine, BDF 7579) can be directly compared in blood pressure models or isolated tissue assays. Using a substituted analog in place of the parent would confound the experimental design, as the expected effect direction is inverted.

Fragment-Based Drug Discovery Targeting IMPDH – Minimal Pharmacophore for Structure-Guided Elaboration

With a molecular weight of only 176 g·mol⁻¹ and a single guanidine recognition element, the target compound serves as a minimal fragment suitable for soaking into IMPDH co-crystal structures [1]. Fragment-growing strategies can exploit the unsubstituted positions 4, 5, 6, and 7 on the isoindoline ring to systematically build toward the nucleotide-binding pocket engagement observed in bisubstrate analogs such as CHEMBL603997 (Ki = 320 nM for IMPDH2) . The low starting affinity (estimated >> 10 µM) is ideal for fragment screening protocols where high ligand efficiency is prioritized over absolute potency.

CNS Drug Development Programs – Lead Optimization with Optimal Brain Penetration Physicochemistry

The calculated LogP of 1.53 and TPSA of 65.14 Ų place the compound within the CNS MPO 'sweet spot' [1]. This favorable starting point allows medicinal chemistry teams to decorate the isoindoline ring with polar or basic substituents that improve target potency while maintaining CNS penetration. The chlorinated analogs, which possess higher LogP values, risk exceeding the optimal lipophilicity range and are less suitable starting points for CNS programs where physicochemical control at the lead generation stage is critical [1].

Negative Control or Tool Compound for I₂-Imidazoline Receptor Binding Assays

The 4-chloro analog BDF 7579 binds I₂-imidazoline sites with Ki = 868 nM [1]. The unsubstituted parent (CAS 80545-13-7) is expected to exhibit weaker affinity (Ki > 868 nM) due to loss of chlorine-mediated hydrophobic contacts. This makes the target compound suitable as a low-affinity control or as a scaffold for designing I₂-receptor selectivity probes: modifications that restore affinity to the BDF 7579 level can be quantitatively benchmarked against the parent compound's reduced binding. Direct substitution with a chlorinated analog in such assays would eliminate the affinity gradient needed for accurate SAR interpretation.

Quote Request

Request a Quote for N''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.